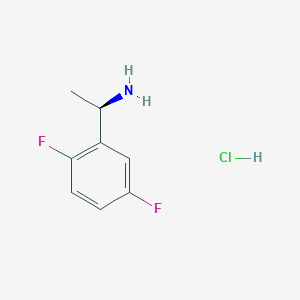

(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

Description

The exact mass of the compound this compound is 193.0469833 g/mol and the complexity rating of the compound is 129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(2,5-difluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFUIZOIKVFLIM-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704170 | |

| Record name | (1R)-1-(2,5-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212075-49-4, 1391449-47-0 | |

| Record name | (1R)-1-(2,5-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride

Introduction

This compound is a chiral amine salt that serves as a crucial building block in modern medicinal chemistry and drug development. Its stereospecific structure and reactive amine group make it a valuable intermediate for synthesizing complex pharmaceutical agents. A thorough understanding of its physical properties is paramount for researchers and scientists, as these characteristics directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the quality and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the core physical properties of this compound. It is designed for a technical audience, offering not only established data but also detailed, field-proven experimental protocols for properties that require empirical determination. The methodologies are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible results.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical compound is to establish its precise identity. The key identifiers and fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | Synthonix[1] |

| Alternate Name | (1R)-1-(2,5-difluorophenyl)ethanamine hydrochloride | PubChem[2] |

| CAS Number | 1391449-47-0 | Synthonix[1] |

| Molecular Formula | C₈H₁₀ClF₂N | Synthonix[1], CymitQuimica[3] |

| Molecular Weight | 193.62 g/mol | PubChem[4], CymitQuimica[3] |

| Chemical Structure | Cl⁻ ⋅ Cc1cc(F)ccc1F | Synthonix[1] |

| Purity (Typical) | ≥95% | Synthonix[1], CymitQuimica[3] |

Physicochemical Characterization

Physicochemical properties are critical for predicting a compound's behavior in various experimental and physiological environments. This section details the key properties and provides robust protocols for their determination.

| Property | Value / State | Experimental Protocol |

| Physical Form | Solid / Crystalline Powder | Visual Inspection |

| Melting Point | Data not available in published literature. | See Protocol 2.1 |

| Solubility | Data not available in published literature. | See Protocol 2.2 |

Melting Point Determination

Expertise & Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp, well-defined melting range typically signifies high purity, whereas a broad or depressed range often indicates the presence of impurities. For a hydrochloride salt like this, the melting point can also be accompanied by decomposition, which should be noted. The use of a calibrated digital melting point apparatus and a slow heating ramp rate near the melting point are crucial for accuracy.

Protocol 2.1: Capillary Melting Point Determination

-

Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Grind the crystalline solid into a fine powder using a mortar and pestle.

-

Capillary Loading: Firmly tap the open end of a capillary melting point tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm height is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Coarse Measurement: Set a rapid heating ramp (e.g., 10-15 °C/minute) to quickly estimate the approximate melting range.

-

Precise Measurement: Prepare a new capillary. Heat the apparatus to approximately 20 °C below the estimated melting point. Set a slow ramp rate of 1-2 °C/minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last solid particle melts (T_final). The melting point is reported as the range T_initial – T_final.

-

Validation: Perform the measurement in triplicate and report the average range. Note any observations such as discoloration or gas evolution, which may indicate decomposition.

Caption: Workflow for determining melting point.

Aqueous and Organic Solubility Profiling

Expertise & Rationale: Solubility is a critical parameter in drug development, influencing everything from reaction solvent selection to bioavailability and formulation. The shake-flask method is a gold-standard, thermodynamically-based approach to determine equilibrium solubility. It is essential to perform this at a controlled temperature and allow sufficient time to reach equilibrium. Quantitation via a validated HPLC method provides high accuracy and specificity.

Protocol 2.2: Shake-Flask Solubility Determination

-

System Preparation: Prepare vials containing a range of pharmaceutically relevant solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Sample Addition: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is necessary to confirm that the solution is saturated.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.

-

Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Carefully withdraw a sample from the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE or PVDF) to remove all undissolved solids.

-

Dilution: Accurately dilute the filtered supernatant with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantitation: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

-

Calculation: Calculate the original concentration in the supernatant (in mg/mL or µg/mL), which represents the equilibrium solubility.

Caption: Shake-flask method for solubility.

Spectroscopic Characterization

Spectroscopy is indispensable for confirming the chemical structure and identity of a molecule. The following sections describe the expected spectral features and general protocols for acquiring them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR will confirm the presence of all proton types and their connectivity through spin-spin coupling, while ¹³C NMR will identify all unique carbon environments. Deuterated solvents like D₂O, DMSO-d₆, or CD₃OD are used, and the choice can influence the exchangeability of the N-H protons.

Expected ¹H NMR Spectral Features (in D₂O):

-

Aromatic Protons (3H): Complex multiplets in the aromatic region (~7.0-7.5 ppm), showing coupling to each other and to the fluorine atoms.

-

Methine Proton (1H, -CH-): A quartet (~4.5 ppm) due to coupling with the adjacent methyl protons.

-

Methyl Protons (3H, -CH₃): A doublet (~1.6 ppm) due to coupling with the methine proton.

-

Amine Protons (3H, -N⁺H₃): Will exchange with D₂O and thus will not be observed as a distinct peak. In a non-exchanging solvent like DMSO-d₆, they would appear as a broad singlet.

Protocol 3.1: Acquiring NMR Spectra

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a clean NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate.

-

Data Acquisition: Perform standard ¹H and ¹³C{¹H} experiments. Typical parameters for ¹H include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and coupling constants.

Fourier-Transform Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, key absorbances will include those from the ammonium salt, the aromatic ring, and the carbon-fluorine bonds. Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.

Expected Characteristic IR Absorption Bands:

-

N-H Stretch (Ammonium): A very broad and strong band in the region of 3200-2800 cm⁻¹, characteristic of an amine salt.

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

N-H Bend (Ammonium): A medium to strong band around 1600-1500 cm⁻¹.

-

C=C Stretch (Aromatic): Medium intensity peaks in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic bands typically found in the 1250-1000 cm⁻¹ region.

Protocol 3.2: Acquiring an ATR-FTIR Spectrum

-

Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Spectrum Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Conclusion

References

-

PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine. National Center for Biotechnology Information. Available at: [Link]

-

Synthonix. This compound. Available at: [Link]

-

PubChem. (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000235). Available at: [Link]

-

NIST. Ethanamine,n,n-diethyl-, hydrochloride. NIST Chemistry WebBook. Available at: [Link]

-

SynZeal. Encorafenib Amino Carbamate Impurity. Available at: [Link]

-

Home Sunshine Pharma. Encorafenib CAS 1269440-17-6. Available at: [Link]

-

Aiyan Reagent. (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. Available at: [Link]

-

ResearchGate. FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes.... Available at: [Link]

-

SpectraBase. 2',5'-Difluoropropiophenone - Optional[ATR-IR] - Spectrum. Available at: [Link]

Sources

- 1. Synthonix, Inc > 1391449-47-0 | this compound [synthonix.com]

- 2. (R)-1-(2,5-Difluorophenyl)ethanamine | C8H9F2N | CID 40465568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound ee [cymitquimica.com]

- 4. (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride | C8H10ClF2N | CID 52991922 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride chemical structure

An In-Depth Technical Guide to (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride: A Key Chiral Building Block in Modern Drug Development

Introduction

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure starting materials is paramount. The specific three-dimensional arrangement of atoms in a drug molecule is often the critical determinant of its efficacy and safety profile. This compound is a chiral primary amine that has emerged as a valuable building block for the synthesis of complex pharmaceutical agents. Its structure, featuring a difluorinated phenyl ring, provides chemists with a tool to modulate key drug properties such as metabolic stability, membrane permeability, and target binding affinity.[1] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical validation and application, designed for researchers, chemists, and professionals in the field of drug development.

Core Physicochemical and Structural Characteristics

This compound is a salt, typically supplied as a solid with a purity of 95% or greater.[2][3] The hydrochloride form enhances stability and handling characteristics compared to the free base. The key identifiers and properties of the compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | (1R)-1-(2,5-difluorophenyl)ethanamine hydrochloride | [4] |

| CAS Number | 1391449-47-0 | [2] |

| Molecular Formula | C₈H₁₀ClF₂N | [2][5] |

| Molecular Weight | 193.62 g/mol | [3][5] |

| Form | Solid | |

| Purity | ≥95% | [2][3] |

| SMILES | Cl.Cc1cc(F)ccc1F | [2] |

The chemical structure is defined by an ethylamine backbone attached to a 2,5-difluorinated benzene ring, with a chiral center at the carbon atom bonded to the amine group, specified in the (R) configuration.

Caption: Chemical structure of this compound.

Asymmetric Synthesis via Biocatalytic Transamination

Achieving high enantiomeric purity is the most critical challenge in synthesizing chiral amines. While classical resolution methods are viable, modern drug development favors asymmetric synthesis for its efficiency and atom economy. Biocatalysis, specifically using ω-transaminase (ω-TA) enzymes, has become a state-of-the-art method for producing chiral amines with exceptional enantiomeric excess (>99.9% ee).[6][7] This approach is favored for its high selectivity, mild reaction conditions, and alignment with green chemistry principles.

The logical precursor for our target molecule is 2,5-difluoroacetophenone. The synthesis proceeds via a stereoselective reductive amination catalyzed by an (R)-selective ω-transaminase.

Workflow: Asymmetric Synthesis

Caption: Biocatalytic synthesis workflow from ketone to the final hydrochloride salt.

Protocol: Step-by-Step Synthesis

This protocol is based on established methodologies for transaminase-catalyzed synthesis of chiral amines.[6][7]

-

Biocatalyst Preparation: In a temperature-controlled vessel, prepare a buffer solution (e.g., 0.1 M Tris-HCl, pH 9.0). Add the (R)-selective ω-transaminase, pyridoxal-5'-phosphate (PLP) cofactor, and an amine donor (e.g., isopropylamine) in appropriate concentrations.

-

Substrate Addition: Dissolve the starting material, 2,5-difluoroacetophenone, in a minimal amount of a co-solvent (e.g., DMSO) and add it to the enzyme solution. The reaction equilibrium is driven by the removal of the acetone co-product.[7]

-

Reaction: Maintain the reaction mixture at a controlled temperature (e.g., 40°C) with gentle agitation for approximately 24 hours. Monitor the conversion of the ketone to the amine using an appropriate analytical method (e.g., HPLC or GC).

-

Workup: Once the reaction is complete, adjust the pH to >11 with NaOH to ensure the product is in its free base form. Extract the aqueous layer multiple times with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude (R)-1-(2,5-difluorophenyl)ethanamine free base can be purified further by silica gel chromatography if necessary.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol). Slowly add a solution of hydrogen chloride (e.g., 2 M HCl in diethyl ether) until precipitation is complete.

-

Isolation: Collect the resulting white solid by filtration, wash with cold solvent, and dry under vacuum to yield the final this compound.

Analytical Validation and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric integrity of the final product. A multi-step validation process ensures that the material meets the stringent standards for use in drug synthesis.

Workflow: Analytical Quality Control

Caption: Standard quality control workflow for validating the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, a quartet for the methine (CH) proton, a doublet for the methyl (CH₃) protons, and a broad signal for the ammonium (-NH₃⁺) protons.

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. For the hydrochloride salt, the mass spectrum will typically show the molecular ion peak for the free base (C₈H₉F₂N) at approximately 157.1 m/z.[4]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is used to determine the chemical purity of the sample, typically reported as a percentage area.

-

Chiral HPLC: This is the most critical analysis for this compound. Using a chiral stationary phase, this method separates the (R) and (S) enantiomers, allowing for the precise determination of the enantiomeric excess (ee), which should be >99% for high-quality material.

Applications in Drug Development

This compound serves as a crucial chiral intermediate in the synthesis of advanced pharmaceutical agents. The difluorophenyl moiety is a common feature in modern drugs, introduced to enhance metabolic stability and binding interactions.

A notable application area for this building block is in the synthesis of kinase inhibitors for oncology. For instance, while not a direct precursor, its structural motifs are highly relevant to complex molecules like Encorafenib (CAS 1269440-17-6), a potent BRAF inhibitor used to treat certain types of melanoma.[8][9] The synthesis of such complex, stereospecific drugs relies on the availability of high-purity chiral building blocks like the one discussed here to construct the final molecule with the correct three-dimensional orientation required for biological activity.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the creation of sophisticated, next-generation therapeutics. Its value is derived from its specific stereochemistry and the strategic placement of fluorine atoms. The adoption of efficient, stereoselective synthetic methods like biocatalysis ensures its availability at the high purity required for pharmaceutical development. As drug discovery continues to target more complex and specific biological pathways, the importance of well-characterized, enantiopure intermediates such as this will only continue to grow.

References

-

Synthonix. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40465568, (R)-1-(2,5-Difluorophenyl)ethanamine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (R)-1-(3-Chloro-5-fluorophenyl)ethanamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary, (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. Retrieved from [Link]

-

ResearchGate. (2014). Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. Retrieved from [Link]

-

CAS. (n.d.). Encorafenib - CAS Common Chemistry. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Encorafenib R-Isomer. Retrieved from [Link]

Sources

- 1. (R)-1-(3-Chloro-5-fluorophenyl)ethanamine [myskinrecipes.com]

- 2. Synthonix, Inc > 1391449-47-0 | this compound [synthonix.com]

- 3. This compound ee [cymitquimica.com]

- 4. (R)-1-(2,5-Difluorophenyl)ethanamine | C8H9F2N | CID 40465568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. scbt.com [scbt.com]

The Cornerstone of Chiral Amine Synthesis: A Technical Guide to (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride

An In-depth Exploration of a Key Pharmaceutical Intermediate for Researchers, Scientists, and Drug Development Professionals

(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride stands as a critical chiral building block in the synthesis of a multitude of pharmacologically active molecules. Its unique structural features, particularly the presence of a chiral center and a difluorinated phenyl ring, make it a sought-after intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its analytical characterization and applications in drug discovery.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the chiral amine (R)-1-(2,5-Difluorophenyl)ethanamine. While some suppliers may list different CAS numbers for the hydrochloride salt, the parent compound is authoritatively identified by CAS Number 1212075-49-4 .[1] For the purpose of this guide, we will refer to the parent amine's CAS number for consistency in referencing its synthesis and properties. The hydrochloride salt is typically a white to off-white solid, with solubility in water and polar organic solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClF₂N | [2] |

| Molecular Weight | 193.62 g/mol | [2] |

| Appearance | White to off-white solid | General Knowledge |

| Purity | Typically >95% | [2][3] |

| Solubility | Soluble in water and polar organic solvents | General Knowledge |

Structure:

Caption: General workflow for the biocatalytic synthesis of (R)-1-(2,5-Difluorophenyl)ethanamine.

Detailed Protocol:

A typical laboratory-scale synthesis would involve the following steps:

-

Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.5) is prepared containing the prochiral substrate, 2,5-difluoroacetophenone.

-

Enzyme and Co-factor Addition: An appropriate (R)-selective transaminase and the co-factor pyridoxal-5'-phosphate (PLP) are added to the reaction mixture.

-

Amine Donor: A suitable amine donor, such as isopropylamine, is added in excess to drive the reaction equilibrium towards product formation.

-

Reaction Monitoring: The reaction is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the conversion of the ketone to the amine and the enantiomeric excess of the product.

-

Work-up and Isolation: Once the reaction is complete, the enzyme is typically removed by centrifugation or filtration. The product is then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

Salt Formation: The isolated (R)-1-(2,5-Difluorophenyl)ethanamine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrogen chloride (e.g., HCl in ether or isopropanol) is added to precipitate the hydrochloride salt.

-

Purification: The precipitated this compound is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum to yield the final product.

Analytical Characterization: Ensuring Quality and Purity

The identity, purity, and enantiomeric excess of this compound are critical for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (Illustrative):

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~1.6-1.8 ppm | Doublet | 3H | -CH₃ |

| ~4.5-4.7 ppm | Quartet | 1H | -CH(NH₂) |

| ~7.0-7.4 ppm | Multiplet | 3H | Aromatic protons |

| ~8.5-9.5 ppm | Broad singlet | 3H | -NH₃⁺ |

Expected ¹³C NMR Spectral Data (Illustrative):

The ¹³C NMR spectrum would show distinct signals for the methyl carbon, the chiral methine carbon, and the aromatic carbons, with the fluorine-coupled carbons exhibiting characteristic splitting patterns.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. [4]The separation of the enantiomers of 1-(2,5-Difluorophenyl)ethanamine is typically achieved using a chiral stationary phase (CSP).

Workflow for Chiral HPLC Method Development:

Caption: A systematic approach to developing a chiral HPLC method.

Illustrative Chiral HPLC Method:

-

Column: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or similar, is often effective for separating chiral amines.

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane or heptane and an alcohol such as isopropanol or ethanol is commonly used. The addition of a small amount of an amine modifier, like diethylamine (DEA), is often necessary to improve peak shape and resolution.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) is typically employed.

-

Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers. A successful separation will show baseline resolution between the two enantiomeric peaks. [5]

Applications in Drug Development: A Key Intermediate for API Synthesis

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). [6]Its incorporation into a drug molecule can significantly influence its pharmacological activity and pharmacokinetic properties. While specific, publicly disclosed synthetic routes for marketed drugs utilizing this exact intermediate are often proprietary, its structural motif is found in compounds targeting a range of therapeutic areas.

One notable area of application is in the development of kinase inhibitors. For instance, compounds with a similar structural backbone have been investigated as inhibitors of Tropomyosin receptor kinase (Trk) kinases, which are implicated in certain types of cancer. [3] Illustrative Synthetic Application:

The following schematic illustrates a hypothetical synthetic route where (R)-1-(2,5-Difluorophenyl)ethanamine could be used to introduce a key chiral element into a more complex molecule.

Sources

- 1. (R)-1-(2,5-Difluorophenyl)ethanamine | C8H9F2N | CID 40465568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Synthonix, Inc > 1391449-47-0 | this compound [synthonix.com]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride molecular weight

An In-depth Technical Guide: (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride

This compound is a chiral amine of significant interest to the pharmaceutical and agrochemical industries. As a fluorinated building block, it provides a valuable scaffold for the synthesis of complex molecular targets. The presence of two fluorine atoms on the phenyl ring can substantially modulate the physicochemical and pharmacological properties of a parent molecule, often enhancing metabolic stability, binding affinity, and membrane permeability.

The stereochemistry at the alpha-carbon, designated as (R), is of paramount importance. In drug development, enantiomers of a chiral molecule frequently exhibit different pharmacological activities and toxicity profiles. Consequently, the ability to synthesize and analyze the single, desired (R)-enantiomer with high purity is a critical requirement for regulatory approval and therapeutic efficacy.

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, present robust methodologies for its synthesis and chiral resolution, and detail the analytical workflows required to ensure its identity, chemical purity, and enantiomeric purity.

Physicochemical Properties and Structural Data

A precise understanding of a compound's physicochemical properties is the foundation of its application in synthesis and formulation. The key data for this compound are summarized below. The molecular formula for the hydrochloride salt is C8H10ClF2N, with a corresponding molecular weight of approximately 193.62 g/mol .[1][2]

| Property | Value | Source |

| IUPAC Name | (1R)-1-(2,5-difluorophenyl)ethanamine;hydrochloride | PubChem |

| Molecular Formula | C₈H₁₀ClF₂N | [1][2] |

| Molecular Weight | 193.62 g/mol | [1][3] |

| CAS Number | 1391449-47-0 | [1][3] |

| Appearance | Typically a solid (powder or crystalline) | General Knowledge |

| Canonical SMILES | CN.Cl | [1][2] |

| InChIKey | NQFUIZOIKVFLIM-JEDNCBNOSA-N | [2] |

| Purity (Typical) | ≥95% | [1][3] |

Synthesis and Chiral Resolution: From Racemate to Enantiopure Salt

The industrial production of a single enantiomer like this compound rarely relies on direct asymmetric synthesis due to cost and complexity. The most common and scalable approach involves the synthesis of a racemic mixture followed by chiral resolution.[4][5]

Synthesis of Racemic 1-(2,5-Difluorophenyl)ethanamine

The precursor to both enantiomers is the racemic amine, which can be efficiently synthesized via reductive amination of the corresponding ketone, 2,5-difluoroacetophenone. This method is widely used due to its high yields and operational simplicity.

Reaction Scheme: 2,5-Difluoroacetophenone + Ammonia/Ammonium Source + Reducing Agent → Racemic 1-(2,5-Difluorophenyl)ethanamine

-

Causality : The ketone is converted into an intermediate imine (or a related species), which is then stereoselectively reduced to the amine. The use of a non-chiral reducing agent like sodium borohydride results in an equal mixture of the (R) and (S) enantiomers.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is the critical step to isolate the desired (R)-enantiomer.[4] This is most effectively achieved by reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent.[4][6] This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[5]

A common and effective resolving agent for amines is L-tartaric acid.[7] The (R)-amine-L-tartrate and (S)-amine-L-tartrate salts will exhibit different solubilities in a given solvent system, allowing one to crystallize preferentially.

-

Salt Formation : Dissolve 1.0 equivalent of racemic 1-(2,5-difluorophenyl)ethanamine in a suitable solvent (e.g., methanol or ethanol). In a separate vessel, dissolve 0.5-1.0 equivalents of L-tartaric acid in the same solvent, heating gently if necessary.

-

Rationale: Using a slight excess or deficit of the resolving agent can sometimes influence the crystallization outcome. This is often determined empirically.

-

-

Combine and Crystallize : Slowly add the L-tartaric acid solution to the amine solution with stirring. The diastereomeric salts will begin to precipitate. The solution is then typically heated to ensure complete dissolution and then allowed to cool slowly to room temperature, and further cooled in an ice bath to maximize crystal formation.

-

Rationale: Slow cooling promotes the formation of larger, more ordered crystals of the less soluble diastereomer, leading to higher diastereomeric purity.

-

-

Isolation of Diastereomeric Salt : Filter the crystalline salt using a Büchner funnel and wash the filter cake with a small amount of cold solvent to remove soluble impurities and the more soluble diastereomeric salt.[6]

-

Liberation of the Free Amine : Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 2M sodium hydroxide).[6]

-

Rationale: The base deprotonates the amine and protonates the tartaric acid, breaking the ionic bond of the salt. The free amine partitions into the organic layer, while the tartrate salt remains in the aqueous layer.

-

-

Extraction and Isolation : Separate the organic layer, and wash it with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-1-(2,5-difluorophenyl)ethanamine free base.

Caption: Workflow for the chiral resolution and salt formation.

Formation of the Hydrochloride Salt

The final step is the conversion of the purified free amine into its hydrochloride salt, which is often preferred for its improved stability and handling properties.

-

Dissolve the enantiomerically enriched free amine in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of anhydrous HCl (e.g., 2M in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Analytical Characterization and Quality Control

A robust analytical workflow is essential to validate the successful synthesis and purification of the target compound. This self-validating system ensures identity, chemical purity, and, most critically, enantiomeric purity.

Structural Identity Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure. The number of signals, their chemical shifts, splitting patterns, and integrations should be consistent with the structure of this compound.

-

Mass Spectrometry (MS) : MS confirms the molecular weight of the compound. For the free base, the molecular ion peak corresponding to its exact mass (157.0703 Da) would be expected.[8]

Chemical Purity Assessment by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the chemical purity of the compound, separating it from any starting materials, by-products, or other impurities.[9]

-

System Preparation : Use a C18 column (e.g., 250 x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[9]

-

Method : Run a gradient method, starting with a higher percentage of the aqueous buffer and gradually increasing the percentage of the organic solvent. This ensures the elution of compounds with a wide range of polarities.

-

Sample Preparation : Prepare a solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Injection and Detection : Inject a small volume (e.g., 10 µL) and monitor the elution profile using a UV detector, typically at a wavelength around 265 nm where the phenyl ring absorbs.[10]

-

Analysis : The chemical purity is calculated by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.

Enantiomeric Purity by Chiral HPLC

Determining the enantiomeric excess (e.e.) is the most critical quality control step. This requires a specialized chiral stationary phase (CSP) in the HPLC column that can differentiate between the two enantiomers.

-

System Preparation : Use a chiral column, such as one based on a cellulose or amylose derivative (e.g., Chiralpak series). The mobile phase is typically a non-polar mixture, such as hexane and isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Method : Use an isocratic (constant composition) mobile phase. The flow rate and composition must be optimized to achieve baseline separation between the (R) and (S) enantiomer peaks.

-

Sample Preparation : Prepare a solution of the sample in the mobile phase. It is also necessary to analyze a sample of the racemic material to identify the retention times of both enantiomers.

-

Injection and Detection : Inject the sample and monitor with a UV detector.

-

Analysis : The enantiomeric excess is calculated using the peak areas of the two enantiomers: e.e. (%) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100

Caption: A typical quality control workflow for final product release.

References

-

Synthonix. This compound. [Link]

-

PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine. National Center for Biotechnology Information. [Link]

-

PubChem. (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. National Center for Biotechnology Information. [Link]

-

Wikipedia. Chiral resolution. [Link]

-

RSC Publishing. Analytical Methods. [Link]

-

Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]

-

LookChem. Cas 5575-43-9,Tetraoctyliniglycol titanate. [Link]

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

-

PubChem. 2-(2,5-Difluorophenyl)ethanamine. National Center for Biotechnology Information. [Link]

-

IJRAR.org. review on various analytical methods for analysis of efonidipine hydrochloride ethanolate in. [Link]

Sources

- 1. Synthonix, Inc > 1391449-47-0 | this compound [synthonix.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound ee [cymitquimica.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. pharmtech.com [pharmtech.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. (R)-1-(2,5-Difluorophenyl)ethanamine | C8H9F2N | CID 40465568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ijrar.org [ijrar.org]

- 10. pubs.rsc.org [pubs.rsc.org]

(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Significance of a Chiral Amine Building Block

This compound is a chiral primary amine of significant interest to the pharmaceutical and agrochemical industries. Its structural motif, a chiral benzylic amine, is a key component in numerous biologically active molecules.[1] The presence and specific stereochemistry of the amine group are often critical for molecular recognition and binding to biological targets, such as enzymes and receptors. Therefore, the development of efficient, scalable, and stereoselective synthetic routes to access enantiomerically pure forms of this compound is a primary objective for process chemists and drug development professionals.

This guide provides a comprehensive technical overview of the principal synthetic pathways for producing this compound. We will delve into the core strategies of asymmetric synthesis and classical chiral resolution, explaining the mechanistic rationale behind experimental choices and providing detailed protocols grounded in established chemical principles. The aim is to equip researchers and scientists with a robust understanding of the available methodologies to inform their synthetic design and process optimization efforts.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to (R)-1-(2,5-Difluorophenyl)ethanamine reveals that the primary challenge lies in the stereoselective formation of the C-N bond at the chiral center. The most logical and common disconnection points to a prochiral ketone, 2,5-difluoroacetophenone, as the readily available starting material. This precursor can be transformed into the target amine through several strategic approaches, which form the basis of this guide.

Caption: Retrosynthetic analysis of the target compound.

Part 1: Asymmetric Synthesis Pathways

Asymmetric synthesis aims to directly generate the desired (R)-enantiomer from a prochiral precursor, thereby avoiding the formation of a racemic mixture and the inherent 50% theoretical yield limit of resolution methods.[2]

Strategy A: Transition-Metal Catalyzed Asymmetric Reductive Amination

This strategy is a powerful and direct method for synthesizing chiral amines.[1] It involves the condensation of the starting ketone with an ammonia source to form a prochiral imine in situ, which is then hydrogenated in the presence of a chiral transition-metal catalyst to yield the enantiomerically enriched amine.

Causality and Experimental Choices: The success of this reaction hinges on the chiral ligand complexed to the metal center (typically Rhodium, Iridium, or Ruthenium). The ligand creates a chiral environment around the metal, forcing the hydride transfer from the metal to one face of the imine C=N double bond, thus dictating the stereochemistry of the final product. The choice of metal, ligand, solvent, and hydrogen pressure are critical parameters that must be optimized to achieve high conversion and enantioselectivity.

Experimental Protocol: Asymmetric Reductive Amination

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with a rhodium precursor (e.g., [Rh(COD)Cl]₂) and a chiral phosphine ligand (e.g., a derivative of JOSIPHOS or BINAP) in a degassed solvent like methanol or dichloroethane. The mixture is stirred to form the active catalyst complex.

-

Reaction Setup: To a high-pressure autoclave, add 2,5-difluoroacetophenone (1.0 eq) and a suitable ammonia source (e.g., ammonium acetate or ammonium formate, excess).

-

Catalyst Addition: The pre-formed catalyst solution (0.05 - 1.0 mol%) is transferred to the autoclave via cannula.

-

Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂). The reaction is stirred vigorously at a controlled temperature (e.g., 50-80 °C) and pressure (e.g., 20-100 bar).

-

Monitoring: The reaction progress is monitored by taking aliquots and analyzing them by GC or HPLC to determine the conversion of the ketone.

-

Work-up: Upon completion, the autoclave is cooled and carefully depressurized. The solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., 1M NaOH) to remove the ammonia source and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amine can be purified by column chromatography or distillation.

-

Analysis: The enantiomeric excess (e.e.) of the product is determined by chiral HPLC or GC.

Workflow for Asymmetric Reductive Amination

Caption: Experimental workflow for asymmetric hydrogenation.

Strategy B: Biocatalytic Asymmetric Transamination

Biocatalysis, particularly using ω-transaminase (ω-TA) enzymes, has emerged as a highly efficient and environmentally friendly ("green") method for producing chiral amines.[3][4] These enzymes catalyze the transfer of an amino group from an amino donor to a prochiral ketone with exceptional stereoselectivity.[4]

Causality and Experimental Choices: The high enantioselectivity arises from the precisely shaped active site of the enzyme, which binds the ketone substrate in a specific orientation for the amine transfer. A key consideration is the reaction equilibrium, which often favors the reverse reaction.[3] To drive the reaction towards the desired amine product, the ketone by-product from the amino donor (e.g., pyruvate when using L-alanine) is often removed. This can be achieved by using a secondary enzyme system (e.g., lactate dehydrogenase to convert pyruvate to lactate) or by using an amino donor like isopropylamine, which generates acetone, a volatile by-product that can be removed from the reaction mixture.[3]

Experimental Protocol: Enzymatic Transamination

-

Reaction Buffer Preparation: Prepare a suitable buffer solution (e.g., 100 mM phosphate buffer, pH 7.5).

-

Reaction Setup: In a temperature-controlled vessel, dissolve the 2,5-difluoroacetophenone substrate (e.g., 50 mM) in the buffer. A co-solvent such as DMSO may be needed to aid solubility.

-

Reagent Addition: Add the amino donor (e.g., L-alanine or isopropylamine, in excess, e.g., 500 mM), and the pyridoxal 5'-phosphate (PLP) cofactor (e.g., 1 mM).

-

Enzyme Addition: Add the ω-transaminase enzyme (commercially available or as a whole-cell lysate) to the solution. If using a system to remove the by-product, add the corresponding enzyme (e.g., lactate dehydrogenase and its cofactor NADH) at this stage.

-

Incubation: The reaction mixture is gently agitated at an optimal temperature (e.g., 30-40 °C) for 12-48 hours.

-

Monitoring: The conversion and enantiomeric excess are monitored by taking samples and analyzing them by chiral HPLC.

-

Work-up: Once the reaction reaches completion, the enzyme is removed (e.g., by centrifugation if using whole cells or by precipitation). The pH of the supernatant is raised to >10 with NaOH to ensure the product is in its free base form.

-

Extraction: The aqueous solution is extracted multiple times with an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

-

Purification: The combined organic extracts are dried, filtered, and concentrated to yield the crude (R)-amine.

Data Summary: Comparison of Asymmetric Methods

| Parameter | Asymmetric Reductive Amination | Biocatalytic Transamination |

| Catalyst | Transition Metal + Chiral Ligand | ω-Transaminase Enzyme |

| Conditions | High pressure, elevated temperature | Aqueous buffer, ambient temp/pressure |

| Stereoselectivity | Good to Excellent (>95% e.e.) | Typically Excellent (>99% e.e.)[3] |

| Advantages | Broad substrate scope, established | High selectivity, "green" process, mild conditions |

| Disadvantages | Costly ligands, potential metal contamination | Enzyme stability, substrate inhibition, equilibrium issues |

Part 2: Chiral Resolution of Racemic Amine

Chiral resolution is a classical and industrially robust method for separating enantiomers.[2] This approach involves the synthesis of the racemic amine, followed by its separation into individual enantiomers.

Step 1: Synthesis of Racemic 1-(2,5-Difluorophenyl)ethanamine

The racemic amine is typically prepared via a standard reductive amination protocol that does not employ a chiral catalyst. The Leuckart reaction or reduction of an oxime are common methods. A more convenient laboratory-scale method involves direct reductive amination using a hydride reducing agent.[5]

Protocol: Racemic Reductive Amination

-

In a round-bottom flask, dissolve 2,5-difluoroacetophenone (1.0 eq) and a large excess of ammonium acetate in methanol.

-

Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by carefully adding aqueous HCl.

-

Remove the methanol under reduced pressure and add aqueous NaOH to basify the mixture.

-

Extract the product with an organic solvent, dry the organic phase, and concentrate to yield the crude racemic amine.

Step 2: Resolution via Diastereomeric Salt Formation

This technique relies on the principle that when a racemic mixture of an amine is reacted with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed.[6] These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[6]

Causality and Experimental Choices: The choice of resolving agent and solvent system is critical and often determined empirically.[6] Chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid are commonly used.[7] The ideal solvent system will maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in solution.

Protocol: Chiral Resolution

-

Salt Formation: Dissolve the crude racemic amine in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., L-(-)-Tartaric acid) in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the resolving agent solution to the amine solution. The desired diastereomeric salt should begin to precipitate. Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to maximize crystal formation.

-

Isolation: Collect the crystalline salt by vacuum filtration and wash it with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

Purity Check: The diastereomeric purity of the salt can be checked. If necessary, it can be improved by recrystallization.

-

Liberation of Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane). Add a strong base (e.g., 2M NaOH) and stir until the solid dissolves completely.

-

Extraction: Separate the layers. The desired (R)-amine is now in the organic layer as a free base. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched amine.

-

Analysis: Determine the enantiomeric excess of the product by chiral HPLC.

Workflow for Chiral Resolution

Caption: Workflow for separation by diastereomeric salt crystallization.

Part 3: Final Salt Formation and Characterization

Regardless of the synthetic pathway chosen, the final step involves converting the purified free amine into its more stable and easily handled hydrochloride salt.

Protocol: Hydrochloride Salt Formation

-

Dissolve the purified (R)-1-(2,5-Difluorophenyl)ethanamine free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate as a white solid.

-

Continue stirring in the cold for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum to yield the final product, this compound.

Analytical Characterization

To ensure the final product meets the required specifications, a suite of analytical techniques is employed:

-

Structural Verification: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry are used to confirm the chemical structure.

-

Enantiomeric Purity: Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.%) of the final product.

-

Chemical Purity: Standard HPLC or GC is used to determine the overall chemical purity and identify any residual impurities.

-

Physical Properties: Melting point and optical rotation are determined as measures of purity and stereochemical identity.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct and viable pathways.

-

Asymmetric reductive amination offers a direct and efficient route, with its success highly dependent on catalyst and ligand selection.

-

Biocatalytic transamination represents a state-of-the-art "green" alternative, capable of delivering exceptionally high enantioselectivity under mild, aqueous conditions.

-

Classical chiral resolution remains a robust and scalable, albeit less atom-economical, method that is widely used in industrial settings.

The optimal choice of synthesis pathway depends on a variety of factors, including the required scale of production, cost of goods, available equipment, and the desired level of enantiomeric purity. As catalyst and enzyme technologies continue to advance, direct asymmetric methods are becoming increasingly favored for their efficiency and sustainability.

References

- 1. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Characterization of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride: A Technical Guide

Introduction

(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in pharmaceutical development due to its prevalence as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The precise structural confirmation and purity assessment of this intermediate are critical for ensuring the safety, efficacy, and quality of the final drug product. Spectroscopic analysis provides the definitive data required for unambiguous structure elucidation and quality control.

This technical guide offers an in-depth examination of the core spectroscopic techniques used to characterize this compound. We will explore the causality behind experimental choices, present detailed protocols, and interpret the resulting data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of the spectroscopic profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For amine hydrochlorides, specific experimental considerations are necessary to obtain high-quality, informative spectra.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons, their chemical environments, and their connectivity.

1.1.1 Causality in Experimental Design

The choice of solvent is critical when analyzing amine hydrochlorides. While deuterated chloroform (CDCl₃) is common, it can lead to poor solubility and peak broadening or even disappearance of the amine proton signals due to chemical exchange. Deuterated dimethyl sulfoxide (DMSO-d₆) is often the preferred solvent.[1][2] Its polar, aprotic nature solubilizes the salt effectively and slows down the proton exchange rate, allowing for the clear observation of the ammonium (-NH₃⁺) protons.[3][4]

1.1.2 Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Acquisition:

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

1.1.3 Predicted ¹H NMR Data and Interpretation

The following table outlines the predicted chemical shifts and their interpretation. These predictions are based on established chemical shift principles and data from analogous compounds, such as 2,5-difluoroaniline and other phenylethylamines.[5][6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |

| ~8.80 | Broad singlet | 3H | -NH₃⁺ | The broadness and downfield shift are characteristic of acidic ammonium protons in DMSO-d₆.[1] |

| ~7.55 | ddd | 1H | Ar-H | Aromatic proton ortho to the ethylamine group, showing coupling to two fluorine atoms and an adjacent proton. |

| ~7.40 | m | 2H | Ar-H | Remaining two aromatic protons, exhibiting complex splitting due to F-H and H-H couplings. |

| ~4.60 | q | 1H | CH-NH₃⁺ | Methine proton, deshielded by the adjacent aromatic ring and the electron-withdrawing ammonium group. Split into a quartet by the methyl protons. |

| ~1.65 | d | 3H | CH₃ | Methyl protons, appearing as a doublet due to coupling with the adjacent methine proton. |

The convergence of these signals—a downfield methine quartet coupled to an upfield methyl doublet, three distinct aromatic protons with complex splitting, and a broad 3H signal for the ammonium group—provides a definitive fingerprint for the molecule's structure.

1.1.4 ¹H NMR Workflow Diagram

Caption: Workflow for ESI-MS analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of an amine hydrochloride is distinctly different from its free amine counterpart.

Experimental Protocol: KBr Pellet Method

For solid samples, the KBr pellet method is a standard transmission technique. [7]It requires careful sample preparation to avoid moisture contamination, as KBr is hygroscopic.

-

Drying: Gently dry spectroscopy-grade KBr powder in an oven and cool in a desiccator before use.

-

Grinding: In an agate mortar, grind 1-2 mg of the sample into a very fine powder.

-

Mixing: Add ~100-200 mg of the dry KBr powder to the mortar and mix gently but thoroughly with the sample.

-

Pressing: Transfer the mixture to a pellet die. Apply a vacuum to remove trapped air, then apply several tons of pressure using a hydraulic press to form a translucent pellet. [8]5. Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Collect a background spectrum of a pure KBr pellet for correction.

Predicted IR Data and Interpretation

The formation of the ammonium salt (-NH₃⁺) from the primary amine (-NH₂) introduces characteristic and dominant absorption bands. [9]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Interpretation |

|---|---|---|---|

| 3200-2800 | Strong, Broad | N-H Stretch (-NH₃⁺) | This very broad and intense envelope is the hallmark of an ammonium salt and obscures the C-H stretching region. [9] |

| ~2800-2000 | Medium, complex | Overtone/Combination Bands | These multiple, smaller peaks are characteristic of amine salts. [9] |

| ~1610, ~1520 | Medium, Sharp | N-H Bending (-NH₃⁺) | Asymmetric and symmetric N-H bending vibrations of the primary ammonium group. [10] |

| ~1250 | Strong | C-N Stretch | Stretching vibration of the bond between the methine carbon and the nitrogen. |

| ~1150, ~850 | Strong | C-F Stretch | Strong absorptions characteristic of aryl-fluorine bonds. |

The most telling feature is the broad N-H stretching envelope from 3200-2800 cm⁻¹, which replaces the two sharp N-H stretch peaks of a primary amine that would typically appear around 3400-3250 cm⁻¹. [11]This confirms the presence of the hydrochloride salt form.

FTIR (KBr) Workflow Diagram

Caption: Workflow for FTIR analysis using the KBr pellet method.

Chiral Analysis

Confirming the enantiomeric purity of (R)-1-(2,5-Difluorophenyl)ethanamine is crucial. While standard spectroscopy confirms the structure, it does not differentiate between enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose. [12][13]

Experimental Protocol: Chiral HPLC

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®) or cyclodextrin-based columns are often effective for separating phenylethylamine enantiomers. [13]2. Mobile Phase: A typical mobile phase consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a small volume (e.g., 5-10 µL) of the sample solution.

-

Monitor the elution using a UV detector at a wavelength where the aromatic ring absorbs (e.g., 260 nm).

-

The (R) and (S) enantiomers will elute at different retention times.

-

-

Quantification: The enantiomeric excess (%ee) is calculated from the integrated peak areas of the two enantiomers.

Conclusion

The structural integrity of this compound is unequivocally confirmed by the collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR map out the carbon-hydrogen framework, MS confirms the molecular weight, and FTIR identifies the key functional groups, particularly confirming the ammonium salt form. Together, these self-validating spectroscopic methods provide the robust and reliable data essential for quality assurance in the drug development pipeline.

References

-

Kintek Solution. (n.d.). What Is The KBr Method? A Guide To Ftir Sample Prep For Solid Materials. Retrieved from [Link]

-

Nishikawa, T., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033-12039. Available at: [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines.... Retrieved from [Link]

-

ResearchGate. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Retrieved from [Link]

-

IJSAR. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]

-

Olori, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific and Academic Research. Available at: [Link]

-

ACS Publications. (n.d.). Microscale resolution of racemic 1-phenylethylamine and chiral high performance liquid chromatography (HPLC) in undergraduate chemistry. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

Chromatography Forum. (2015). Chiral Separation of phenethylamines. Retrieved from [Link]

-

ResearchGate. (n.d.). Aliphatic Part of the ¹H-NMR Spectrum of 1•HCl (in DMSO-d6 Solution). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Optica Publishing Group. (n.d.). Infrared band intensities in ammonium hydroxide and ammonium salts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (HMDB0014684). Retrieved from [Link]

-

MDPI. (2020). Reflectance Spectroscopy of Ammonium Salts: Implications for Planetary Surface Composition. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (NP0000793). Retrieved from [Link]

- Google Patents. (n.d.). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.

-

Novatia. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

UCLA. (n.d.). IR: amines. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

NIH. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIH. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (HMDB0014684) [hmdb.ca]

- 4. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (NP0000793) [np-mrd.org]

- 5. 2,5-Difluoroaniline(367-30-6) 1H NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]

- 8. scienceijsar.com [scienceijsar.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chiral Separation of phenethylamines - Chromatography Forum [chromforum.org]

A Technical Guide to Sourcing and Quality Verification of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride for Pharmaceutical R&D

Abstract: (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a critical chiral building block in modern pharmaceutical synthesis, most notably in the manufacture of dipeptidyl peptidase-4 (DPP-4) inhibitors. The stereochemical integrity and chemical purity of this intermediate are paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides drug development professionals with a comprehensive overview of the commercial supplier landscape, essential quality control protocols for in-house verification, and practical considerations for procurement and handling. We present detailed, field-proven methodologies for purity and enantiomeric excess determination, alongside a practical application context to underscore the material's significance.

Introduction to a Key Chiral Intermediate

(R)-1-(2,5-Difluorophenyl)ethanamine is a chiral primary amine that has gained significant importance as a key starting material in the synthesis of various pharmaceutical agents. Its hydrochloride salt is often the preferred form for commercial supply due to its enhanced stability and handling characteristics as a crystalline solid.

The molecule's primary value lies in its precisely defined three-dimensional structure, which is leveraged to impart stereoselectivity in complex synthetic routes. The most prominent example of its application is in the synthesis of Sitagliptin, the API in the widely prescribed anti-diabetic medication Januvia®. In the synthesis of Sitagliptin and related compounds, this amine is strategically coupled with other fragments to construct the final chiral drug molecule.[1][2][3] The use of the (R)-enantiomer is non-negotiable, as the biological target, the DPP-4 enzyme, is highly sensitive to the stereochemistry of its inhibitors.

Chemical Structure and Properties:

-

Chemical Name: this compound

-

Molecular Formula: C₈H₁₀ClF₂N[4]

-

CAS Number: 1391449-47-0 (Note: CAS numbers may vary between suppliers and for the free base vs. the salt form; this is a commonly cited CAS for the hydrochloride).[4][6]

-

Appearance: Typically a white to off-white crystalline powder.[7]

Commercial Supplier Landscape

The procurement of high-quality this compound is the foundational step for any successful research or development campaign. A range of chemical suppliers, from large-scale manufacturers to specialized boutique firms, offer this intermediate. The key differentiators among suppliers are typically purity, enantiomeric excess (e.e.), available quantities, and the comprehensiveness of their analytical documentation.

Below is a comparative summary of representative commercial sources. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.

| Supplier | Representative Product/SKU | Purity Specification | Notes |

| Biosynth | Ref. 3D-RFC44947 | Min. 95% | Offers the material with a specific focus on its use as a building block.[6] |

| Synthonix, Inc. | SKU D49635 | 95+% | A US-based supplier specializing in synthons for drug discovery.[4] |

| Fluorochem | (Available via distributors like MilliporeSigma) | Typically ≥95% | A well-known manufacturer of fluorinated compounds.[8] |

| CymitQuimica | Ref. 3D-RFC44947 | Min. 95% | A European distributor for various chemical manufacturers, including Biosynth.[6] |

Critical Quality Attributes & Verification Protocols

While a supplier's Certificate of Analysis provides a baseline for quality, independent verification is a cornerstone of good scientific practice and regulatory compliance. The two most critical attributes for this material are its chemical purity and its enantiomeric purity.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. It separates the main compound from non-volatile impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The area percentage of the main peak in the resulting chromatogram provides a quantitative measure of purity.

Methodology:

-

Instrumentation: An HPLC system with a UV detector (e.g., Agilent 1260 Infinity or equivalent).[9]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric acid in Water. (For MS-compatible methods, replace with 0.1% Formic acid).[10]

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient:

-

Start at 5% B, hold for 1 minute.

-

Ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-